molecular formula C12H18N2O B1483920 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol CAS No. 2098019-46-4

3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol

Cat. No. B1483920
CAS RN: 2098019-46-4
M. Wt: 206.28 g/mol
InChI Key: GTQSKZPPSZGRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol, also known as CP-Pyrazol-5-ol, is a chemical compound belonging to the class of pyrazol-5-ols. It is a heterocyclic compound, which means it contains a ring structure with at least one atom of a different element. CP-Pyrazol-5-ol is a highly potent compound with many potential applications in scientific research and laboratory experiments.

Scientific Research Applications

CDK5 Inhibition

Analogues of pyrazole derivatives have shown promise as CDK5 inhibitors, which can sensitize pancreatic cancer cells to apoptosis when combined with other treatments like Bcl-2 inhibitors .

Anti-inflammatory Applications

Pyrazole derivatives are known for their anti-inflammatory properties and are used in drugs like celecoxib, which is an effective treatment for inflammation-related conditions .

Analgesic Properties

Compounds like difenamizole, which contain a pyrazole moiety, are utilized for their analgesic effects to relieve pain .

Antidepressant Effects

Derivatives of pyrazole have been used in antidepressant agents like fezolamide, providing therapeutic benefits for mental health conditions .

Antispasmodic Uses

Some pyrazole derivatives serve as antispasmodics, helping to alleviate spasms in smooth muscles .

Antimicrobial Activity

These compounds exhibit antimicrobial properties, making them useful in the treatment of infections caused by bacteria and other pathogens .

properties

IUPAC Name

5-cyclobutyl-2-cyclopentyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-12-8-11(9-4-3-5-9)13-14(12)10-6-1-2-7-10/h8-10,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQSKZPPSZGRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C=C(N2)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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